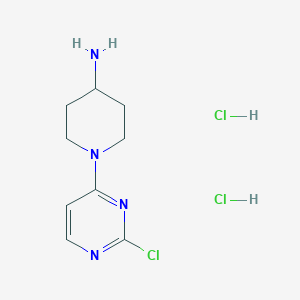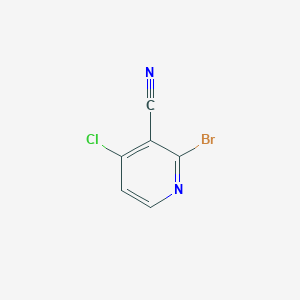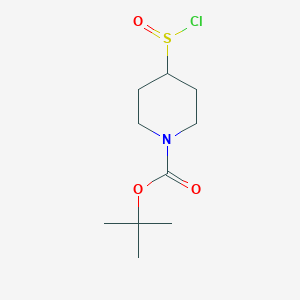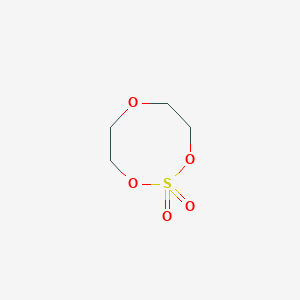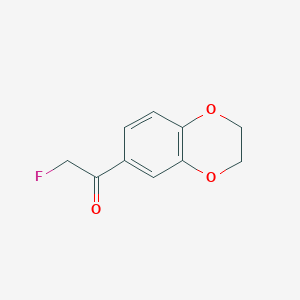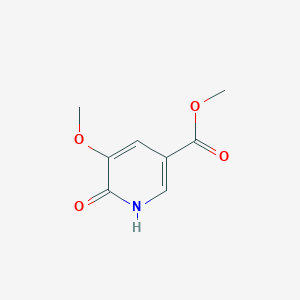![molecular formula C12H15NO2 B6618618 3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine CAS No. 897657-13-5](/img/structure/B6618618.png)
3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',4'-Dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine (also known as “spirodiclofen”) is a synthetic insecticide used to control a wide range of pests. It was first synthesized in the late 1960s and was registered for use in the United States in the early 1990s. Spirodiclofen has been used in various agricultural and horticultural applications, including control of aphids, spider mites, and whiteflies. It is considered to be a safe and effective insecticide, with low toxicity to humans, mammals, birds, and aquatic species.
作用機序
Spirodiclofen acts as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system of insects and is responsible for the transmission of nerve impulses. When spirodiclofen binds to the receptor, it causes the nerve cells to depolarize, resulting in paralysis and death. Spirodiclofen also inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine. This further enhances its insecticidal activity.
Biochemical and Physiological Effects
Spirodiclofen acts on the nicotinic acetylcholine receptor (nAChR) to cause paralysis and death in insects. It also acts on other targets, such as enzymes, hormones, and proteins, to produce a variety of biochemical and physiological effects. These effects include disruption of the endocrine system, changes in gene expression, and inhibition of growth and development.
実験室実験の利点と制限
Spirodiclofen is a safe and effective insecticide with low toxicity to humans, mammals, birds, and aquatic species. It is also relatively easy to synthesize and store, making it suitable for use in laboratory experiments. However, it is important to note that spirodiclofen is a powerful insecticide and should be handled with care. In addition, it is important to note that spirodiclofen is not effective against all insect pests, and its effectiveness may vary depending on the species of insect.
将来の方向性
The use of spirodiclofen in insect control has been established, but there is still much to be studied. Future research should focus on developing more effective formulations and application methods to increase the efficacy of spirodiclofen. In addition, research should be conducted to determine the environmental impact of spirodiclofen, as well as its potential toxicity to non-target species. Finally, research should be conducted to explore new applications of spirodiclofen, such as the control of plant diseases and the control of other insect pests.
合成法
Spirodiclofen is synthesized by the condensation of 3,4-dihydro-1-hydroxy-2-naphthoic acid and 1,3-dioxolane-2-carboxylic acid. The reaction is carried out in the presence of an acid catalyst and a base, such as sodium hydroxide. The resulting product is a white crystalline solid with a melting point of 145-147°C.
科学的研究の応用
Spirodiclofen has been studied extensively for its insecticidal properties. It acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which is found in the central nervous system of insects. It binds to the receptor and causes the nerve cells to depolarize, resulting in paralysis and death. Spirodiclofen is also known to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine. This further enhances its insecticidal activity.
特性
IUPAC Name |
spiro[1,3-dioxolane-2,7'-6,8-dihydro-5H-naphthalene]-2'-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-11-2-1-9-3-4-12(8-10(9)7-11)14-5-6-15-12/h1-2,7H,3-6,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBSXSQVUQQRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1C=CC(=C3)N)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

